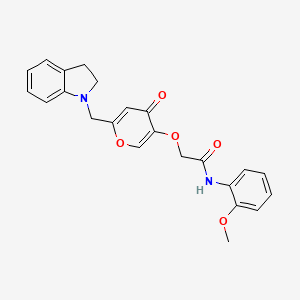
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Structural Overview
The chemical structure of this compound includes several key functional groups:
- Indole moiety : Known for its presence in many biologically active compounds.
- Pyran ring : Contributes to the compound's stability and reactivity.
- Acetamide linkage : Often associated with pharmacological activity.
The molecular formula is C22H19N3O6 with a molecular weight of approximately 421.4 g/mol .
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole and pyran can inhibit cancer cell proliferation through various mechanisms, including:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT116), with IC50 values indicating potent activity .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth and exhibit antifungal activity. The presence of the indole and pyran rings is often linked to enhanced interaction with microbial enzymes or membranes, leading to effective inhibition .
The biological activity of this compound may involve:
- Inhibition of key enzymes : Such as those involved in cell proliferation or survival.
- Interaction with DNA/RNA : Potentially disrupting replication or transcription processes.
- Modulation of signaling pathways : Affecting pathways related to inflammation or cell survival.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Indole Derivatives : A study evaluated a series of indole-based compounds for their anticancer activity against MCF-7 cells, revealing that specific substitutions on the indole ring significantly enhanced cytotoxic effects .
- Pyranone Analogs : Research on pyranone derivatives indicated their ability to inhibit specific kinases involved in cancer progression, suggesting a similar mechanism might be applicable to our compound .
Summary of Biological Activities
Propiedades
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-21-9-5-3-7-18(21)24-23(27)15-30-22-14-29-17(12-20(22)26)13-25-11-10-16-6-2-4-8-19(16)25/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNMINOZDCZQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














